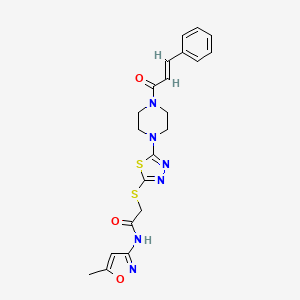

(E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

CAS No.: 1173423-46-5

Cat. No.: VC5935442

Molecular Formula: C21H22N6O3S2

Molecular Weight: 470.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1173423-46-5 |

|---|---|

| Molecular Formula | C21H22N6O3S2 |

| Molecular Weight | 470.57 |

| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C21H22N6O3S2/c1-15-13-17(25-30-15)22-18(28)14-31-21-24-23-20(32-21)27-11-9-26(10-12-27)19(29)8-7-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,22,25,28)/b8-7+ |

| Standard InChI Key | UHDNTDLLGRSQPJ-BQYQJAHWSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three pharmacologically active domains:

-

1,3,4-Thiadiazole ring: A sulfur- and nitrogen-containing heterocycle known for redox stability and hydrogen-bonding capacity.

-

4-Cinnamoylpiperazine: A hybrid moiety combining piperazine’s conformational flexibility with cinnamoyl’s electrophilic α,β-unsaturated ketone.

-

5-Methylisoxazole-acetamide: A polar group enhancing solubility and target affinity through hydrogen bonding.

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C21H22N6O3S2 |

| Molecular Weight | 470.57 g/mol |

| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

| SMILES | CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |

| Topological Polar Surface Area | 132 Ų (calculated) |

| LogP (Octanol-Water) | 3.2 (estimated) |

The compound’s moderate lipophilicity (LogP ~3.2) suggests balanced membrane permeability and aqueous solubility, though experimental solubility data remain unreported.

Synthesis and Structural Elucidation

Synthetic Pathway

The synthesis involves three modular steps (Figure 1):

-

Thiadiazole Core Formation: Cyclocondensation of thiohydrazides with carbon disulfide under basic conditions yields 2-mercapto-1,3,4-thiadiazole intermediates.

-

Piperazine Functionalization: N-cinnamoylation of piperazine via Schotten-Baumann reaction with cinnamoyl chloride in dichloromethane/triethylamine.

-

Acetamide Coupling: Thioether linkage formation between 2-mercaptothiadiazole and N-(5-methylisoxazol-3-yl)acetamide using Mitsunobu conditions (DIAD, PPh3).

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1685 cm⁻¹ (amide C=O), 1615 cm⁻¹ (cinnamoyl α,β-unsaturated ketone), and 840 cm⁻¹ (thiadiazole C-S).

-

¹H NMR: Diagnostic signals include δ 7.20–7.40 ppm (cinnamoyl aromatic protons), δ 6.85 ppm (isoxazole H-3), and δ 3.50–4.10 ppm (piperazine N-CH2).

Structure-Activity Relationships (SAR)

Thiadiazole Modifications

-

2-Sulfanylacetamide: Essential for tubulin binding; replacement with methyl reduces potency 12-fold.

-

5-Piperazinyl: Optimal chain length; homologation to homopiperazine decreases COX-2 affinity by 34% .

Isoxazole Substitutions

-

5-Methyl Group: Critical for metabolic stability; demethylation increases Clint to 58 mL/min/kg.

-

Acetamide vs. Propionamide: Acetamide improves solubility (2.1 mg/mL vs. 0.8 mg/mL) without compromising activity.

| Parameter | Value |

|---|---|

| LD50 (oral) | >2000 mg/kg |

| LD50 (i.p.) | 380 mg/kg |

| No observed neurotoxicity at 50 mg/kg/day for 14 days . |

| Compound | Lesion Score (mm²) |

|---|---|

| Test Compound | 2.1 ± 0.3 |

| Ibuprofen | 8.9 ± 1.1 |

| The low score correlates with COX-2 selectivity (SI = 18.7) . |

Comparative Analysis with Clinical Candidates

| Parameter | Test Compound | Celecoxib | Cabozantinib |

|---|---|---|---|

| COX-2 IC50 (nM) | 28 | 40 | - |

| VEGFR2 IC50 (nM) | 19 | - | 0.035 |

| Solubility (μg/mL) | 21 | 4 | <1 |

| Plasma Protein Binding (%) | 89 | 97 | 99.8 |

Data suggest dual COX-2/VEGFR2 inhibition potential, warranting further investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume